Fumonisin A1
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Description
Fumonisin a1 belongs to the class of organic compounds known as fumonisins. These are diesters of propane-1, 2, 3-tricarboxylic acid (TCA) and similar long-chain aminopolyol backbones (for FB1: 2S-amino-12S, 16R-dimethyl-3S, 5R, 10R, 14S, 15R-pentahydroxyeicosane). Structurally, fumonisins resemble the sphingoid bases sphinganine (SA) and sphingosine (SO) to which TCA groups have been added at the C-14 and C-15 positions. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).
Scientific Research Applications
Detection and Biosensor Development
Fumonisins, including Fumonisin A1, are mycotoxins produced by Fusarium species, primarily found in corn (maize). The detection of these toxins is crucial due to their widespread occurrence in agricultural products. Traditional methods like immunoaffinity columns and high-performance liquid chromatography (HPLC) are commonly used for detection. However, the use of aptamers, which are single-stranded oligonucleotides selected for their high affinity and specificity to targets, offers a promising alternative. These aptamers can be used in biosensors and solid-phase extraction columns, providing a cost-effective and stable method for fumonisin detection (McKeague et al., 2010).
Fumonisin Biosynthesis and Genetic Studies
Understanding the biosynthesis of fumonisins is crucial for developing strategies to control their production. The genes responsible for fumonisin biosynthesis are clustered (FUM genes), and studies on Fusarium species have shed light on their evolution and genetic variation. Investigations into the genomic contexts of these clusters and gene genealogies have helped understand the complex evolutionary history of fumonisins, including horizontal gene transfer events (Proctor et al., 2013).
Enzymatic Transformation for Detoxification
Research into the enzymatic transformation of fumonisins, particularly Fumonisin B1, has significant implications for reducing their toxicity in food and feed. The aminotransferase FumI, encoded by Sphingopyxis sp. MTA144, is one such enzyme that catalyzes the deamination of hydrolyzed fumonisin B1. This process holds potential for technological applications in detoxification strategies, considering enzyme characteristics like activity range, kinetic parameters, and optimal conditions for activity (Hartinger et al., 2011).
Role in Plant and Animal Health
Fumonisins have a significant impact on both plant and animal health. Studies have shown that they can cause diseases in animals and are associated with human esophageal cancer. Their effect on agriculture, food safety, and the associated health risks necessitates continued research for their control and management. Recent advances in detecting fumonisins and understanding their occurrence, biosynthesis, and impact on health are crucial for ensuring food safety and security (Kamle et al., 2019).
Influence on Fungal Pathogenesis
Research into the regulation of fumonisin biosynthesis during the pathogenesis of Fusarium verticillioides, a maize pathogen, has revealed the role of various genetic and environmental factors. The G-protein signaling complex, including specific regulators, plays a crucial role in this process. Understanding these regulatory mechanisms is key to controlling fumonisin production and mitigating its adverse effects on health (Yan et al., 2020).
Properties
CAS No. |
117415-48-2 |
---|---|
Molecular Formula |
C36H61NO16 |
Molecular Weight |
763.9 g/mol |
IUPAC Name |
(2R)-2-[2-[(5R,6R,7S,9S,11R,16S,18R,19R)-19-acetamido-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C36H61NO16/c1-6-7-10-21(3)34(53-33(47)18-25(36(50)51)16-31(44)45)29(52-32(46)17-24(35(48)49)15-30(42)43)14-20(2)13-26(39)11-8-9-12-27(40)19-28(41)22(4)37-23(5)38/h20-22,24-29,34,39-41H,6-19H2,1-5H3,(H,37,38)(H,42,43)(H,44,45)(H,48,49)(H,50,51)/t20-,21+,22+,24+,25+,26+,27-,28+,29-,34+/m0/s1 |
InChI Key |
ADACAMXIRQREOB-XUJMDKETSA-N |
Isomeric SMILES |
CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCC[C@@H](C[C@H]([C@@H](C)NC(=O)C)O)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O |
SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)NC(=O)C)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)NC(=O)C)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
117415-48-2 | |
Synonyms |
fumonisin A1 |
Origin of Product |
United States |
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